

Automated Synthesis of [99mTc]Tc-PSMA-I&S: Application Notes and Protocols

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Compound of Interest		
Compound Name:	PSMA I&S TFA	
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Abstract

This document provides a detailed guide for the automated synthesis of [99mTc]Tc-PSMA-I&S (Prostate-Specific Membrane Antigen, Imaging and Surgery), a radiopharmaceutical used for SPECT imaging and radioguided surgery in prostate cancer. The protocol is designed for a fully automated process using a Scintomics GRP 4V synthesis module, ensuring reproducibility and adherence to cGMP guidelines. Detailed methodologies for quality control, including radiochemical purity and stability, are also presented.

Introduction

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer due to its overexpression on prostate cancer cells. [99mTc]Tc-PSMA-I&S is a technetium-99m labeled ligand that specifically binds to PSMA, enabling sensitive detection of primary tumors and metastatic lesions.[1][2] Its dual function allows for both preoperative imaging and intraoperative guidance for the surgical removal of PSMA-positive tissue.[2] The automated synthesis of this tracer enhances production efficiency and radiological safety, making it a valuable tool in clinical research and drug development.

Automated Synthesis of [99mTc]Tc-PSMA-I&S



The automated synthesis of [99mTc]Tc-PSMA-I&S is typically performed on a cassette-based synthesis module, such as the Scintomics GRP 4V.[3][4] The process involves the reduction of [99mTc]pertechnetate and its chelation by the PSMA-I&S precursor.

Reagents and Materials

- PSMA-I&S precursor (lyophilized)
- [99mTc]Pertechnetate (Na[99mTc]O4) from a commercial 99Mo/99mTc generator
- Stannous chloride (SnCl2) solution
- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
- Sodium hydroxide (NaOH) solution for pH adjustment
- Sterile water for injection
- · Sterile vials
- Scintomics GRP 4V synthesis module and cassettes

Automated Synthesis Workflow

The synthesis process is pre-programmed on the Scintomics module. A crucial step is the adjustment of the reaction mixture's pH to a range of 7.8-8.2, which is critical for achieving high radiochemical yield.[5][6]



Preparation Dissolve PSMA-I&S precursor in HEPES buffer Add Stannous Chloride Solution Adjust pH with NaOH to 7.8-8.2 Automated Synthesis Transfer [99mTc]Pertechnetate to Reaction Vial Incubate at Room Temperature Purification and Formulation Trap on C18 Cartridge Elute with Ethanol/Water Formulate in Saline Sterile Filtration (0.22 µm)

Automated Synthesis Workflow of [99mTc]Tc-PSMA-I&S

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Final [99mTc]Tc-PSMA-I&S Product

Caption: Automated synthesis workflow for [99mTc]Tc-PSMA-I&S.



Experimental Protocols Protocol 1: Automated Synthesis of [99mTc]Tc-PSMA-I&S

- Preparation: In a sterile vial, dissolve 40 μg of the PSMA-I&S precursor in HEPES buffer.[5]
- Add a solution of stannous chloride and ascorbic acid to the precursor solution.
- Carefully add sodium hydroxide (e.g., 120 μL of 10 M NaOH) to adjust the pH of the precursor solution to between 7.8 and 8.2.[5][6]
- Automated Synthesis:
 - Transfer the prepared precursor solution to the reaction vessel of the Scintomics GRP module.
 - Transfer the desired activity of [99mTc]pertechnetate to the reaction vessel.
 - Allow the reaction to proceed at room temperature according to the pre-programmed sequence. The total processing time is typically around 40 minutes.
- Purification: The reaction mixture is passed through a C18 cartridge to trap the [99mTc]Tc-PSMA-I&S.
- Formulation: The product is eluted from the cartridge with an ethanol/water mixture and subsequently formulated in sterile saline.
- Sterilization: The final product is passed through a 0.22 μm sterile filter into a sterile vial.

Data Presentation

Table 1: Summary of Radiochemical Yield and Purity



Study Reference	Automated System	Radiochemical Yield (RCY)	Radiochemical Purity (RCP)
Plhak et al. (2023)[4] [5][6]	Scintomics GRP 4V	58.7 ± 1.5%	93.0 ± 0.3%
Aalbersberg et al.[7]	Scintomics	Not specified	96.3%, 97.6%, 98.2% (3 batches)
Another Study[1]	Not specified	92.05% ± 2.20%	>95%

Table 2: Stability of [99mTc]Tc-PSMA-I&S

Study Reference	Time Point	Radiochemical Purity
Plhak et al. (2023)[5][6]	6 hours	92.8 ± 0.1%
Aalbersberg et al.[7]	up to 6 hours	> 90%
Aalbersberg et al.[7]	24 hours	Below acceptance limits

Quality Control Protocols

A comprehensive quality control of the final [99mTc]Tc-PSMA-I&S product is essential to ensure its safety and efficacy.





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